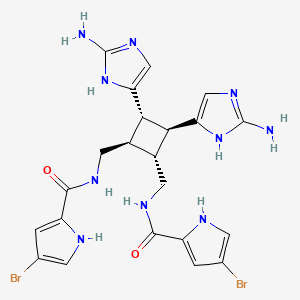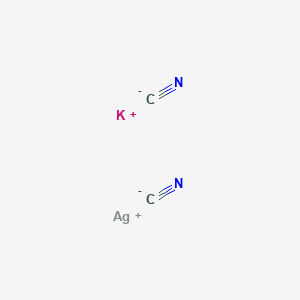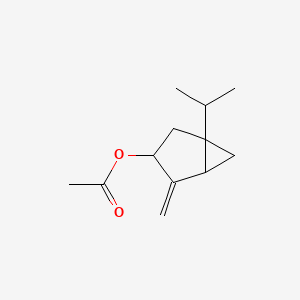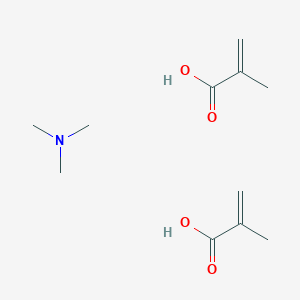
Artabsin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Artabsin is a tricyclic sesquiterpene lactone found in wormwood.
Wissenschaftliche Forschungsanwendungen
Chemical Composition and Derivatives
Artabsin is a sesquiterpene lactone found in various Artemisia species. A study on Artemisia arborescens revealed artabsin alongside other compounds like matricin and artemetin, contributing to the plant's chemical profile (Appendino & Gariboldi, 1982). Another research identified derivatives of artabsin in Achillea millefolium species, showing its diverse structural presence in different plants (Schröder et al., 1994).
Photodynamic and Synthetic Studies
Studies have investigated artabsin's role in photodynamic reactions. Beauhaire and Fourrey (1982) examined the photo-oxygenation of artabsin, leading to the synthesis of artabsinolides, a new class of guaianolides from Artemisia absinthium (Beauhaire & Fourrey, 1982). This research enhances our understanding of the chemical transformations and potential applications of artabsin in synthetic chemistry.
Application in Art and Science Intersection
While not directly related to artabsin, several studies highlight the intersection of art and science, which can be an area of exploration for artabsin's applications. Lahanier (1991) discussed the use of scientific methods in studying art objects, emphasizing non-destructive methods in art conservation and analysis (Lahanier, 1991). Mansour et al. (2020) explored the integration of textile and graphic designs in art education, emphasizing eco-friendly approaches, which could potentially include natural compounds like artabsin (Mansour et al., 2020).
Eigenschaften
CAS-Nummer |
24399-20-0 |
|---|---|
Produktname |
Artabsin |
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(3S,3aS,6S,9bS)-6-hydroxy-3,6,9-trimethyl-3,3a,4,5,8,9b-hexahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11-12(8)13-10(6-7-15(11,3)17)9(2)14(16)18-13/h5,9-10,13,17H,4,6-7H2,1-3H3/t9-,10-,13-,15-/m0/s1 |
InChI-Schlüssel |
BXBCLQRTBGRRDB-MJVIGCOGSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2CC[C@](C3=CCC(=C3[C@H]2OC1=O)C)(C)O |
SMILES |
CC1C2CCC(C3=CCC(=C3C2OC1=O)C)(C)O |
Kanonische SMILES |
CC1C2CCC(C3=CCC(=C3C2OC1=O)C)(C)O |
Andere CAS-Nummern |
24399-20-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















